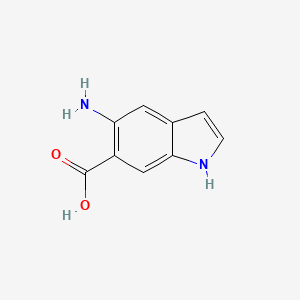
5-amino-1H-indole-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-indole-6-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives . The reaction conditions often include the use of reducing agents such as iron powder or tin chloride in acidic media.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. The use of heterogeneous catalysts like Amberlyst-70 has been reported to offer eco-friendly attributes and simplify reaction workup .
化学反应分析
Types of Reactions
5-amino-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Iron powder or tin chloride in hydrochloric acid.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and amino-substituted indoles .
科学研究应用
5-amino-1H-indole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 5-amino-1H-indole-6-carboxylic acid involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cell proliferation, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
- Indole-3-carboxylic acid
- Indole-5-carboxylic acid
- Indole-6-carboxylic acid
Uniqueness
5-amino-1H-indole-6-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the indole ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its biological activity compared to other indole derivatives .
生物活性
5-Amino-1H-indole-6-carboxylic acid (5-AICA) is an indole derivative that has garnered attention for its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and as a precursor for synthesizing various biologically active compounds. This article reviews the biological activity of 5-AICA, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-AICA is characterized by the presence of an amino group at the 5-position and a carboxylic acid at the 6-position of the indole ring. This unique structure contributes to its reactivity and biological properties.
| Property | Description |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Approximately 253-254 °C |
Anticancer Properties
Research indicates that 5-AICA exhibits significant anticancer activity across various cancer cell lines. A study demonstrated that derivatives of indole compounds, including 5-AICA, showed cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) with IC50 values ranging from 4.3 μM to 100 μM depending on structural modifications and substitution patterns .
Table: IC50 Values of 5-AICA Derivatives Against Cancer Cell Lines
Antimicrobial Activity
5-AICA has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's mechanism involves inhibiting bacterial cystathionine γ-synthase, which enhances the sensitivity of bacteria to antibiotics .
The biological activity of 5-AICA can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways, thereby disrupting cellular functions in pathogens and cancer cells.
- Cell Signaling Modulation : The compound influences cell signaling pathways related to apoptosis and proliferation.
- Reactive Oxygen Species (ROS) Generation : Indole derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells .
Study on Anticancer Activity
A comprehensive study assessed the anticancer potential of various indole derivatives, including 5-AICA, using a panel of human cancer cell lines. The results indicated that modifications on the indole ring significantly impacted the cytotoxicity profile. For instance, adding hydroxyl groups improved the anticancer activity by lowering IC50 values .
Antimicrobial Efficacy Assessment
In another research effort, the antimicrobial efficacy of 5-AICA was evaluated against clinical isolates of Staphylococcus aureus. The study found that 5-AICA not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics, suggesting its potential use as an adjuvant therapy .
Future Directions
The ongoing research into 5-AICA highlights its potential as a lead compound for developing new therapeutic agents. Future studies should focus on:
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.
属性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
5-amino-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,10H2,(H,12,13) |
InChI 键 |
IZGLAHMCZDTFTM-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=CC(=C(C=C21)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















